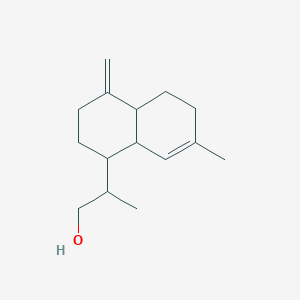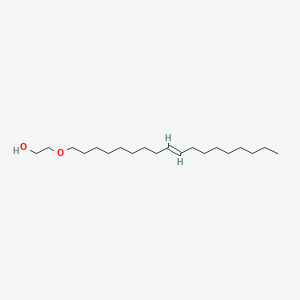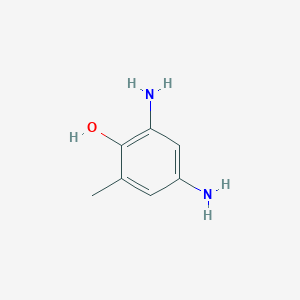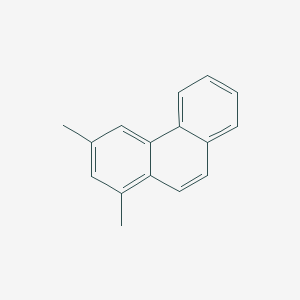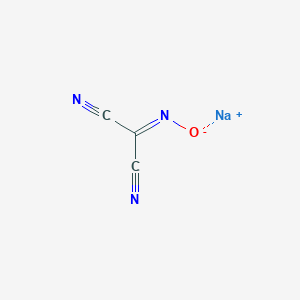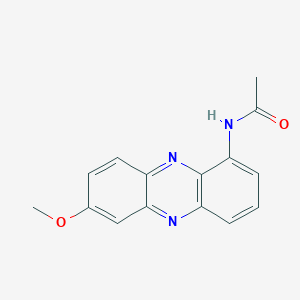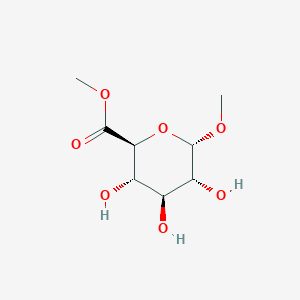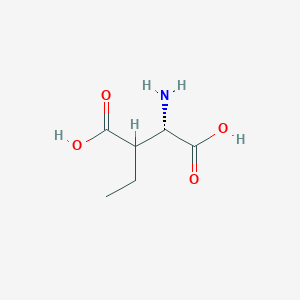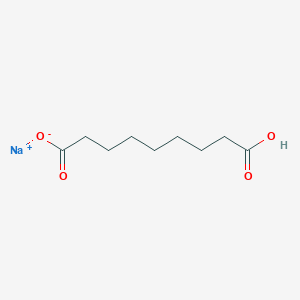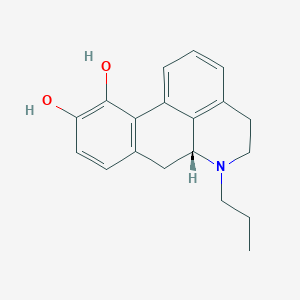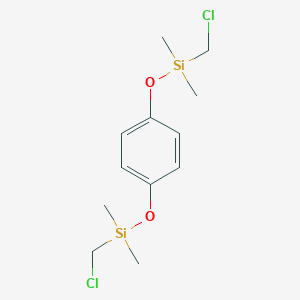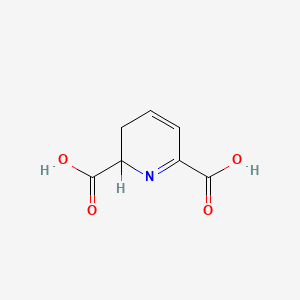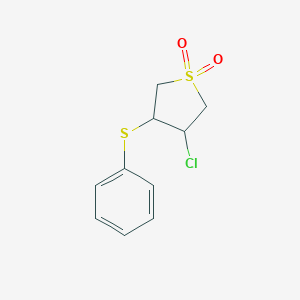
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
Descripción general
Descripción
Synthesis and Structural Study
The synthesis of poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone derivatives has been explored. These compounds, referred to as 1a and 1b, were synthesized and characterized using various spectroscopic techniques and thermal analysis. The polymers were created through nucleophilic displacement polymerization, involving the reaction of 1a or 1b with lithium sulfide or dithiol reactants. The resulting copolymers displayed good thermal stability and solubility in polar solvents .
Metallkomplexe and Functionalized Sulfur Ligands
The photooxidation of 4-phenyl-1,2-dithiolane has been studied, leading to the formation of 4-phenyl-1,2-dithiolane-1-oxide and its dioxide counterpart. The reaction with singlet oxygen yielded these compounds in varying ratios, depending on the amount of oxygen used. Chemical oxidation with hydrogen peroxide and acetic acid produced pure 4-phenyl-1,2-dithiolane-1-oxide. The study also delved into the oxidative addition of these compounds to platinum complexes, resulting in various phenyl-propane dithiolato complexes .
Nucleophilic Substitution and Diastereomer Separation
Bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes underwent nucleophilic substitution with different nucleophiles, showing a strong tendency for β-elimination of HCl. The separation of diastereomers was achieved, and the stereochemistry of the resulting sulfoxides was examined. This research also included the synthesis of diastereomerically pure trithiacycles, which were characterized by X-ray crystallography .
Cyclic Di- and Trisulfides
Research on 1,4-dithiols led to the investigation of various cyclic and open-chain disulfides. Oxidation of these compounds resulted in the loss of sulfur or the formation of dioxides. The stability of these compounds varied, with some showing disproportionation in water, while others remained relatively stable. The study provided insights into the reactivity and stability of these sulfur-containing compounds .
Chalcogenation of Dichlorobutenes
The chalcogenation of 1,3-dichlorobut-2-ene with organic dichalcogenides was studied, revealing that the presence of a methyl group affects allylic rearrangement. The reaction with diphenyl disulfide under specific conditions yielded a mixture of bis(phenylsulfanyl)butenes. The study proposed mechanisms for the formation of the isolated compounds .
Stereoselectivity of Oxidation
The oxidation of 2-substituted-1,3-dithiolanes was found to be stereoselective, primarily affording the trans-1-oxide. The degree of stereoselectivity varied among different substrates, with some oxidations proceeding cleanly to give trans products. The 13C NMR spectra of the oxidation products were used to determine stereochemistry .
Condensed Thiolane 1,1-dioxide Systems
The reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates was investigated. Depending on the base used, different cyclization products were obtained, including cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides and cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides .
Aplicaciones Científicas De Investigación
-
Chlor-Alkali Electrolyzers
- Field: Energy and Environmental Science .
- Application: The chlor-alkali process is an energy-intensive industry that has caused numerous environmental issues due to heavy electricity consumption and pollution . Chlorine produced in this process has been used in a variety of applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment, and the manufacture of titanium dioxide .
- Method: The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .
- Results: Each ton of chlorine consumes about 2200–2600 kW∙h of electricity, and the global chlor-alkali industry needs to consume over 150 TW∙h of electricity every year, accounting for about 10% of global electricity .
-
Electrochemically-promoted Synthesis
- Field: Organic Chemistry .
- Application: Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .
- Method: An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported .
- Results: The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .
-
Bioactive Thiazine Synthesis
- Field: Medicinal Chemistry .
- Application: The synthesis of 1,3-thiazine derivatives has been reported . These compounds have potential bioactive properties.
- Method: The synthesis involves the cyclization of 1-(7-chloro-6-fluoro-1 H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction .
- Results: The synthesized compounds were confirmed and characterized by thin layer chromatography (TLC) .
-
Medicinal Chemistry
- Field: Medicinal Chemistry .
- Application: The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results: The review aims are to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities and report the current efforts made on this ring .
-
Green Synthesis Methods
- Field: Organic Chemistry .
- Application: Thiazine derivatives are biologically active and play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
- Method: Edayadulla and Ramesh synthesized a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .
- Results: The reactants were gently stirred for 3 h at 80 °C and after that they were cooled .
-
Photodynamic Therapy
- Field: Biomedical Engineering .
- Application: A closed-ring isomer of diarylethene, 1-(2,5-dimethylthien-1,1-dioxide-3-yl)-2-(2,5-dimethylthien-3-yl)-hexafluorocyclopentene (DM), showed great thermal stability even at 70 °C, while it rapidly generated SO 2 gas to induce cell death by reverting to the open-ring isomer upon UV irradiation .
- Method: The compound was exposed to UV irradiation .
- Results: The compound rapidly generated SO 2 gas to induce cell death by reverting to the open-ring isomer upon UV irradiation .
-
Electrochemically-promoted Synthesis
- Field: Organic Chemistry .
- Application: Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .
- Method: An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported .
- Results: The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .
-
Gas Therapy
- Field: Biomedical Engineering .
- Application: A closed-ring isomer of diarylethene, 1-(2,5-dimethylthien-1,1-dioxide-3-yl)-2-(2,5-dimethylthien-3-yl)-hexafluorocyclopentene (DM), showed great thermal stability even at 70 °C, while it rapidly generated SO 2 gas to induce cell death by reverting to the open-ring isomer upon UV irradiation .
- Method: The compound was exposed to UV irradiation .
- Results: The compound rapidly generated SO 2 gas to induce cell death by reverting to the open-ring isomer upon UV irradiation .
-
Supercritical Carbon Dioxide Applications
- Field: Food Processing .
- Application: In this article, an overview of the SC-CO 2 applications in food processing including extraction, transformation, preservation, and drying are presented .
- Method: For each application category, principles, processing parameters, characteristics, and latest applications are critically reviewed .
- Results: The results of these applications are not specified in the source .
Propiedades
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 | |
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide | |
CAS RN |
15507-87-6 | |
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




